Comparative Physicochemical Profiling: Lipophilicity Differential Versus Non-Fluorinated Octahydro-1H-isoindole Scaffold
The C4 gem-difluoro substitution in 4,4-difluoro-octahydro-1H-isoindole hydrochloride confers enhanced lipophilicity relative to the non-fluorinated octahydro-1H-isoindole parent scaffold. The calculated LogP value for the hydrochloride salt is 2.063 . In contrast, the non-fluorinated octahydro-1H-isoindole (CAS 21850-12-4) exhibits a calculated LogP of approximately 0.95–1.10 based on structurally analogous saturated heterocyclic amines. The gem-difluoro motif also introduces increased metabolic stability through the strong C-F bond, which resists oxidative metabolism at the C4 position compared to C-H bonds in the non-fluorinated analog .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.063 |
| Comparator Or Baseline | Non-fluorinated octahydro-1H-isoindole: LogP ≈ 0.95–1.10 (class-level estimate) |
| Quantified Difference | ΔLogP ≈ +0.95 to +1.11 |
| Conditions | Calculated value based on molecular structure; LogP measured for target compound |
Why This Matters
Increased LogP enhances passive membrane permeability and may improve oral bioavailability of final drug candidates, while C-F bonds at metabolically labile positions reduce oxidative clearance.
